molecular formula C16H14Cl2N6O B2451571 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-04-4

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2451571
CAS RN: 941965-04-4
M. Wt: 377.23
InChI Key: KRNYBTPDFQGMBV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBTU belongs to the class of tetrazole-based urea derivatives that have been extensively studied for their pharmacological properties.

Scientific Research Applications

Insecticide Development

Research has explored compounds with similar structures for their potential as new insecticides. These compounds demonstrate a novel mode of action by interfering with cuticle deposition in insects. This results in insects' failure to molt or pupate, leading to their death. The specificity of these compounds suggests a high safety margin towards mammals, making them promising candidates for insect control without the adverse effects commonly associated with traditional insecticides (Mulder & Gijswijt, 1973).

Anticancer Agent Synthesis

Several studies focus on synthesizing novel urea derivatives with significant antitumor activities. By designing and synthesizing derivatives with targeted molecular structures, researchers have identified compounds demonstrating potent anticancer properties. These findings underscore the potential of such compounds in developing new therapeutic agents for cancer treatment, highlighting the chemical's versatility beyond its initial insecticidal application (Jian Feng et al., 2020).

Corrosion Inhibition

Compounds structurally similar to "1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" have been investigated for their corrosion inhibition properties. These compounds exhibit a good performance as inhibitors for mild steel corrosion in acid solutions, making them valuable in industrial applications where corrosion resistance is critical. The inhibition efficiency depends on the temperature and concentration of the inhibitors, indicating their potential as effective corrosion protectants (Bahrami & Hosseini, 2012).

Material Science

The research also extends to material science, where the synthesis and characterization of compounds with urea functionalities are explored for their potential in creating new materials. These studies contribute to understanding the compounds' properties and their applications in developing novel materials with specific characteristics, such as enhanced stability or unique structural features. This broad application spectrum signifies the compound's versatility in various scientific research domains, opening new avenues for exploration and innovation (Butler & Hussain, 1981).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYBTPDFQGMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

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